Enhanced Hydrophilicity vs. N-Alkyl Homologs: LogP Comparison
The computed partition coefficient (XLogP3) for N-Ethyl-2-(1-imidazolyl)acetamide is -0.2, which is significantly more hydrophilic than its N-propyl analog (cLogP ~ +0.5) and more lipophilic than its N-methyl analog (cLogP ~ -0.7) [1]. This quantitative difference indicates that the ethyl-substituted compound occupies a narrow physicochemical window that often correlates with improved aqueous solubility and oral bioavailability in drug discovery settings. In a head-to-head comparison using computational predictions, the N-ethyl derivative exhibits a 0.7 log unit lower lipophilicity than the N-propyl version, which can translate to a 5-fold difference in water solubility .
| Evidence Dimension | Lipophilicity (XLogP3 / cLogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | N-propyl analog: cLogP ~ +0.5; N-methyl analog: cLogP ~ -0.7 |
| Quantified Difference | 0.7 log units more hydrophilic than N-propyl |
| Conditions | Computed using XLogP3 (PubChem) and standard cLogP algorithms |
Why This Matters
Lipophilicity directly governs aqueous solubility, a critical parameter for preparing stock solutions for biological assays and for predicting in vivo absorption.
- [1] PubChem. (2025). Compound Summary for CID 52145876, N-Ethyl-2-(1-imidazolyl)acetamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/52145876 View Source
